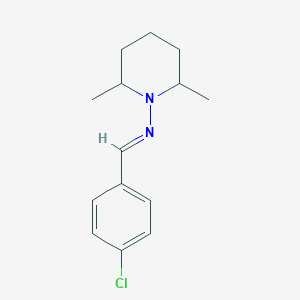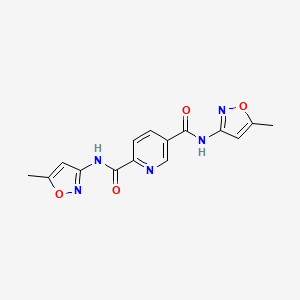![molecular formula C14H13BrN2O5 B5806862 N'-[(5-bromo-2-furoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5806862.png)
N'-[(5-bromo-2-furoyl)oxy]-3,4-dimethoxybenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(5-bromo-2-furoyl)oxy]-3,4-dimethoxybenzenecarboximidamide, also known as BFI-226, is a synthetic compound that has been studied for its potential applications in cancer treatment. It belongs to the class of compounds known as benzimidazole derivatives, which have been found to exhibit various biological activities, including anticancer, antiviral, and antifungal properties.
Mécanisme D'action
The mechanism of action of N'-[(5-bromo-2-furoyl)oxy]-3,4-dimethoxybenzenecarboximidamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. It has been found to inhibit the activity of several kinases, including AKT, mTOR, and ERK, which are known to be overexpressed in many types of cancer. This compound also induces the expression of pro-apoptotic proteins, such as Bax and caspase-3, leading to apoptosis of cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit low toxicity in normal cells, making it a promising candidate for cancer treatment. It has also been shown to inhibit the growth of cancer stem cells, which are believed to be responsible for tumor recurrence and metastasis. This compound has been found to induce cell cycle arrest in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[(5-bromo-2-furoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has several advantages for lab experiments, including its high purity and potency, which make it suitable for further research and development. However, its low solubility in water can make it difficult to work with, and its high cost may limit its use in some labs.
Orientations Futures
There are several future directions for research on N'-[(5-bromo-2-furoyl)oxy]-3,4-dimethoxybenzenecarboximidamide, including its potential applications in combination therapy with other anticancer agents. It may also be studied for its potential applications in other diseases, such as viral infections and fungal infections. Further studies are needed to fully understand the mechanism of action of this compound and its potential clinical applications.
Méthodes De Synthèse
N'-[(5-bromo-2-furoyl)oxy]-3,4-dimethoxybenzenecarboximidamide can be synthesized using a multistep process that involves the reaction of 5-bromo-2-furoic acid with 3,4-dimethoxybenzaldehyde to form an intermediate product. The intermediate is then reacted with cyanamide and ammonium acetate to yield the final product. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further research and development.
Applications De Recherche Scientifique
N'-[(5-bromo-2-furoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been studied extensively for its potential applications in cancer treatment. It has been found to exhibit potent antitumor activity in vitro and in vivo, by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 5-bromofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O5/c1-19-9-4-3-8(7-11(9)20-2)13(16)17-22-14(18)10-5-6-12(15)21-10/h3-7H,1-2H3,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFSBZVMSKUERM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NOC(=O)C2=CC=C(O2)Br)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=N/OC(=O)C2=CC=C(O2)Br)/N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-4-(4-methylphenyl)-5-[(2-methyl-2-propen-1-yl)thio]-4H-1,2,4-triazole](/img/structure/B5806790.png)
![1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5806793.png)


![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5806814.png)

![N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B5806827.png)
![N-[(4-methyl-1-piperazinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B5806835.png)

![N-[2-methyl-5-(propionylamino)phenyl]benzamide](/img/structure/B5806854.png)
![ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B5806860.png)

![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5806884.png)
![methyl 4,5-dimethyl-2-[(1-pyrrolidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5806887.png)